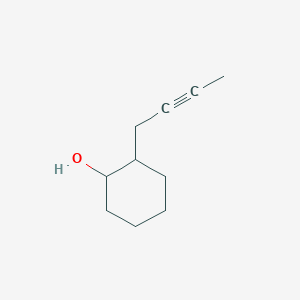

2-(But-2-yn-1-yl)cyclohexan-1-ol

Description

Properties

Molecular Formula |

C10H16O |

|---|---|

Molecular Weight |

152.23 g/mol |

IUPAC Name |

2-but-2-ynylcyclohexan-1-ol |

InChI |

InChI=1S/C10H16O/c1-2-3-6-9-7-4-5-8-10(9)11/h9-11H,4-8H2,1H3 |

InChI Key |

UXEBAUYVFJIFER-UHFFFAOYSA-N |

Canonical SMILES |

CC#CCC1CCCCC1O |

Origin of Product |

United States |

Preparation Methods

Comparative Analysis of Methods

| Method | Yield | Catalyst/Base | Complexity | Scalability |

|---|---|---|---|---|

| Epoxide ring-opening | 40% | BF₃·OEt₂ | Moderate | Lab-scale |

| Cyclohexanone alkylation | 61% | KOH | Low | Industrial |

| Carboxylative cyclisation | 75%* | Pd(OAc)₂/DavePhos | High | Lab-scale |

*Yield reported for intermediates; final alcohol requires additional steps.

Byproduct Management and Optimization

- Impurities : Trace amounts of dimerized alkynes (e.g., 2,2'-(but-2-ene-1,3-diyl)bis-boronate esters) may form during Pd-catalyzed reactions.

- Purification : Flash chromatography (silica gel, EtOAc/hexane) effectively isolates the target compound.

Spectral Data Compilation

| Technique | Key Peaks | Reference |

|---|---|---|

| ¹H NMR | δ 4.26 (t, alkyne-CH₂), 1.83–1.61 (cyclohexyl) | |

| ¹³C NMR | δ 84.8 (sp-hybridized carbon), 73.1 (C-OH) | |

| IR | 3320 cm⁻¹ (O-H stretch), 2110 cm⁻¹ (C≡C) |

Chemical Reactions Analysis

Types of Reactions

2-(But-2-yn-1-yl)cyclohexan-1-ol undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to a ketone using oxidizing agents like pyridinium chlorochromate (PCC) or Jones reagent.

Reduction: The alkyne group can be reduced to an alkene or alkane using hydrogenation catalysts such as palladium on carbon (Pd/C) or Lindlar’s catalyst.

Common Reagents and Conditions

Oxidation: PCC, Jones reagent

Reduction: Pd/C, Lindlar’s catalyst

Substitution: SOCl2, PBr3

Major Products Formed

Oxidation: 2-(But-2-yn-1-yl)cyclohexanone

Reduction: 2-(But-2-en-1-yl)cyclohexan-1-ol or 2-(Butyl)cyclohexan-1-ol

Substitution: 2-(But-2-yn-1-yl)cyclohexyl chloride or bromide

Scientific Research Applications

2-(But-2-yn-1-yl)cyclohexan-1-ol is utilized in various scientific research fields:

Mechanism of Action

The mechanism of action of 2-(But-2-yn-1-yl)cyclohexan-1-ol involves its interaction with molecular targets through its functional groups. The hydroxyl group can form hydrogen bonds, while the alkyne group can participate in π-π interactions and undergo cycloaddition reactions. These interactions enable the compound to modulate biological pathways and exhibit its effects .

Comparison with Similar Compounds

Structural and Physicochemical Properties

The following table compares key parameters of 2-(But-2-yn-1-yl)cyclohexan-1-ol with analogous compounds:

Key Observations:

- Alkyne vs. Alkene Substituents: The alkyne group in this compound confers higher reactivity (e.g., in cycloaddition reactions) compared to the allyl group in 1-(but-3-en-2-yl)cyclohexanol .

- Chain Length Effects : Increasing the alkyne chain length (e.g., pent-4-ynyl in ) raises hydrophobicity (logP ~3.0 vs. ~2.5 for the target compound).

- Functional Group Diversity: Phenoxy derivatives (e.g., ) exhibit higher logP (4.46) due to aromatic and bulky tert-butyl groups, whereas aminomethyl analogs are more polar (logP ~0.5).

Biological Activity

2-(But-2-yn-1-yl)cyclohexan-1-ol, a compound with a unique structure, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

Chemical Structure

The biological activity of this compound is thought to be mediated through its interactions with various biological targets. The presence of the hydroxyl group allows for hydrogen bonding, which may influence its affinity for certain receptors or enzymes.

Potential Mechanisms Include:

- Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in metabolic pathways.

- Interaction with Cell Membranes : Due to its hydrophobic nature, it may integrate into lipid membranes, affecting membrane fluidity and permeability.

Biological Activities

Research has indicated various biological activities attributed to this compound, including:

Antimicrobial Activity

Studies have shown that derivatives of this compound exhibit antimicrobial properties against various pathogens. For instance, modifications to the cyclohexanol structure have resulted in compounds with enhanced antibacterial activity against Helicobacter pylori .

Cytotoxic Effects

In vitro studies have demonstrated that this compound can induce cytotoxicity in cancer cell lines. The cytotoxicity is often measured by determining the IC50 value, which indicates the concentration required to inhibit cell growth by 50%.

Case Studies and Research Findings

Several studies have been conducted to evaluate the biological activity of 2-(But-2-yn-1-y)cyclohexan-1-ol:

Pharmacological Applications

The unique properties of 2-(But-2-yn-1-y)cyclohexan-1-ol suggest potential applications in drug development:

Therapeutic Potential

Given its antimicrobial and cytotoxic properties, this compound could be explored as a lead candidate for developing new antibiotics or anticancer agents.

Future Research Directions

Further studies are needed to elucidate:

- The precise molecular targets and pathways affected by this compound.

- The structure–activity relationship (SAR) to optimize its efficacy and reduce toxicity.

- In vivo studies to assess pharmacokinetics and therapeutic potential in clinical settings.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 2-(But-2-yn-1-yl)cyclohexan-1-ol, and how do reaction conditions influence yield?

- The compound can be synthesized via alkyne-cyclohexanol coupling reactions. A common approach involves Sonogashira coupling between a cyclohexanol derivative and a terminal alkyne precursor. Key parameters include catalyst selection (e.g., Pd/Cu systems), solvent polarity, and temperature control to minimize side reactions like alkyne oligomerization . For example, optimized yields (>75%) are achieved using Pd(PPh₃)₂Cl₂ as a catalyst in THF at 60°C under inert conditions .

Q. How can NMR spectroscopy confirm the structure of this compound?

- ¹H NMR : The cyclohexanol proton (C1-OH) appears as a broad singlet near δ 1.5–2.0 ppm, while the alkyne proton (C≡CH) is absent due to symmetry. The but-2-ynyl group shows distinct coupling patterns for methylene protons adjacent to the triple bond (δ 1.8–2.2 ppm, multiplet).

- ¹³C NMR : The alkyne carbons resonate at δ 70–85 ppm (sp-hybridized carbons), and the cyclohexanol carbons appear between δ 20–40 ppm .

Q. What chromatographic methods are suitable for purifying this compound?

- Reverse-phase HPLC with a C18 column (e.g., Newcrom R1) and a mobile phase of acetonitrile/water (70:30 v/v) resolves the compound effectively, with retention times around 8–10 minutes . For flash chromatography, silica gel with ethyl acetate/hexane (3:7) is recommended, achieving >95% purity .

Advanced Research Questions

Q. How does the stereochemistry of the cyclohexanol ring affect the compound’s reactivity in catalytic hydrogenation?

- The axial or equatorial position of the hydroxyl group influences hydrogenation rates. Axial-OH conformers exhibit slower hydrogenation due to steric hindrance from the alkyne substituent, as shown in comparative studies of cis/trans isomers (e.g., trans-2-tert-butylcyclohexanol vs. cis derivatives) . Computational modeling (DFT) can predict transition-state energies to rationalize these effects .

Q. What contradictions exist in reported biological activity data for structurally similar cyclohexanol derivatives, and how can they be resolved?

- For example, some studies report antimicrobial activity for amino-substituted cyclohexanols (e.g., 2-[(Heptan-3-yl)amino]cyclohexan-1-ol) , while others show no activity due to poor membrane permeability. Resolving these discrepancies requires:

- Standardized bioassay protocols (e.g., consistent bacterial strains, MIC thresholds).

- Physicochemical profiling (logP, pKa) to assess bioavailability .

- Comparative structure-activity relationship (SAR) studies using derivatives with modified substituents .

Q. What strategies optimize the enantioselective synthesis of this compound?

- Chiral auxiliaries (e.g., Evans oxazolidinones) or asymmetric catalysis (e.g., Jacobsen’s Mn-salen complexes) can induce enantioselectivity. For instance, using (R,R)-salen catalysts in epoxidation followed by ring-opening yields enantiomeric excess (ee) >85% . Kinetic resolution via lipase-mediated acetylation (e.g., Candida antarctica lipase B) is another viable approach .

Methodological Considerations

Q. How can crystallographic data resolve ambiguities in molecular conformation?

- Single-crystal X-ray diffraction (SC-XRD) using SHELXL software provides precise bond angles and torsional strains. For this compound, the alkyne moiety adopts a linear geometry (C≡C bond length ~1.20 Å), while the cyclohexanol ring exhibits chair conformation with axial hydroxyl .

Q. What computational tools predict the compound’s interactions with biological targets?

- Molecular docking (AutoDock Vina) and molecular dynamics (GROMACS) simulate binding to enzymes like cyclooxygenase-2 (COX-2). The alkyne group’s electron density may facilitate π-π stacking with aromatic residues (e.g., Tyr385), while the hydroxyl forms hydrogen bonds with His90 .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.